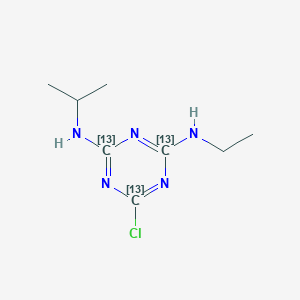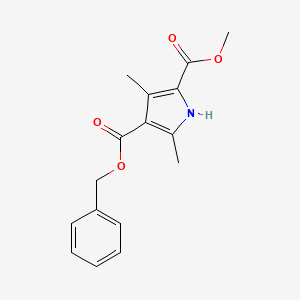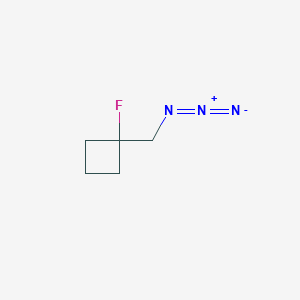
1-(Azidomethyl)-1-fluorocyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azidomethyl)-1-fluorocyclobutane is an organic compound characterized by the presence of an azido group (-N3) and a fluorine atom attached to a cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-1-fluorocyclobutane typically involves the introduction of the azido group and the fluorine atom onto the cyclobutane ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a halomethylcyclobutane, is treated with sodium azide (NaN3) to introduce the azido group. The fluorine atom can be introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potentially hazardous nature of azides and fluorinating agents.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Azidomethyl)-1-fluorocyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), amines, thiols.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed:
Nucleophilic Substitution: Substituted cyclobutanes with various functional groups.
Reduction: 1-(Aminomethyl)-1-fluorocyclobutane.
Cycloaddition: 1,2,3-Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Azidomethyl)-1-fluorocyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 1-(Azidomethyl)-1-fluorocyclobutane depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. The fluorine atom can influence the reactivity and stability of the compound by affecting the electronic properties of the cyclobutane ring .
Vergleich Mit ähnlichen Verbindungen
1-(Azidomethyl)-5H-tetrazole: Similar in having an azido group but differs in the ring structure.
1-(Azidoethyl)-5H-tetrazole: Contains an azido group and an ethyl chain instead of a cyclobutane ring.
1-(Azidopropyl)-5H-tetrazole: Similar to 1-(Azidomethyl)-1-fluorocyclobutane but with a propyl chain.
Uniqueness: this compound is unique due to the combination of the azido group and the fluorine atom on a cyclobutane ring. This unique structure imparts distinct reactivity and stability, making it valuable for specific applications in synthetic chemistry and materials science.
Eigenschaften
Molekularformel |
C5H8FN3 |
|---|---|
Molekulargewicht |
129.14 g/mol |
IUPAC-Name |
1-(azidomethyl)-1-fluorocyclobutane |
InChI |
InChI=1S/C5H8FN3/c6-5(2-1-3-5)4-8-9-7/h1-4H2 |
InChI-Schlüssel |
DTIDTOWDVDFNAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CN=[N+]=[N-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B13436854.png)
![alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13436859.png)
![[1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3-prop-2-enylpiperidin-4-yl] propanoate;hydrochloride](/img/structure/B13436863.png)
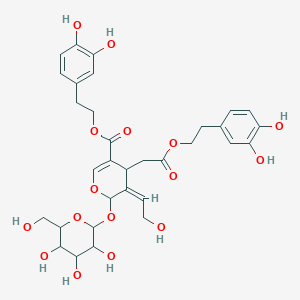

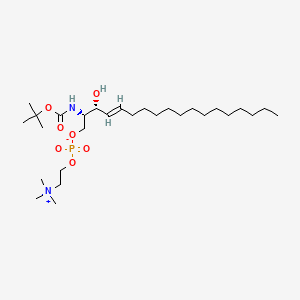
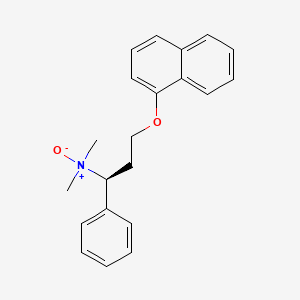
![3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)

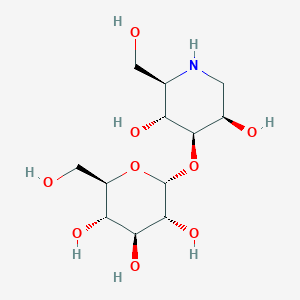
![(2E)-7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,4-dimethyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-1H-cyclopenta[b]indol-3-one](/img/structure/B13436914.png)
